- Room Temperature Benzofused Lactam Synthesis Enabled by Cobalt(III)-Catalyzed C(sp2)-H Amidation, Advanced Synthesis & Catalysis, 2021, 363(4), 1050-1058
Cas no 959238-47-2 (4-(Trifluoromethyl)indolin-2-one)
4-(Trifluoromethyl)indolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-(trifluoromethyl)indolin-2-one
- FCH1396636
- AK320701
- AX8225082
- 4-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one
- 1,3-Dihydro-4-(trifluoromethyl)-2H-indol-2-one (ACI)
- 4-Trifluoromethyl-1,3-dihydroindol-2-one
- SB66130
- N16799
- 959238-47-2
- MFCD09954926
- 1,3-Dihydro-4-(trifluoromethyl)-2H-indol-2-one
- DTXSID401248748
- 4-(trifluoromethyl)-1,3-dihydroindol-2-one
- SCHEMBL17974653
- VLBLBNNXRMUDPT-UHFFFAOYSA-N
- CS-0149736
- AS-60892
- AKOS027325928
- 4-(Trifluoromethyl)indolin-2-one
-
- MDL: MFCD09954926
- Inchi: 1S/C9H6F3NO/c10-9(11,12)6-2-1-3-7-5(6)4-8(14)13-7/h1-3H,4H2,(H,13,14)
- InChI Key: VLBLBNNXRMUDPT-UHFFFAOYSA-N
- SMILES: O=C1CC2C(=CC=CC=2C(F)(F)F)N1
Computed Properties
- Exact Mass: 201.04014830g/mol
- Monoisotopic Mass: 201.04014830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 29.1
4-(Trifluoromethyl)indolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007138-5g |
4-(Trifluoromethyl)indolin-2-one |
959238-47-2 | 95% | 5g |
$1353.40 | 2023-08-31 | |
| Alichem | A199007138-10g |
4-(Trifluoromethyl)indolin-2-one |
959238-47-2 | 95% | 10g |
$2231.10 | 2023-08-31 | |
| Alichem | A199007138-25g |
4-(Trifluoromethyl)indolin-2-one |
959238-47-2 | 95% | 25g |
$3517.50 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16010-1g |
4-(Trifluoromethyl)indolin-2-one |
959238-47-2 | 95% | 1g |
¥1825.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16010-250mg |
4-(Trifluoromethyl)indolin-2-one |
959238-47-2 | 95% | 250mg |
¥676.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T16010-100mg |
4-(Trifluoromethyl)indolin-2-one |
959238-47-2 | 95% | 100mg |
¥338.0 | 2024-07-18 | |
| Chemenu | CM241390-1g |
4-(Trifluoromethyl)indolin-2-one |
959238-47-2 | 95% | 1g |
$439 | 2021-08-04 | |
| Chemenu | CM241390-5g |
4-(Trifluoromethyl)indolin-2-one |
959238-47-2 | 95% | 5g |
$884 | 2021-08-04 | |
| Chemenu | CM241390-10g |
4-(Trifluoromethyl)indolin-2-one |
959238-47-2 | 95% | 10g |
$1328 | 2021-08-04 | |
| Chemenu | CM241390-25g |
4-(Trifluoromethyl)indolin-2-one |
959238-47-2 | 95% | 25g |
$2216 | 2021-08-04 |
4-(Trifluoromethyl)indolin-2-one Production Method
Production Method 1
Production Method 2
1.2 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water ; 35 °C; 3 h, 90 °C; 90 °C → 25 °C
1.3 Reagents: Sulfuric acid ; 60 °C; 20 min, 85 °C; 85 °C → 25 °C
1.4 Reagents: Water ; cooled
1.5 Reagents: Acetic acid , Hydrazine hydrate (1:1) ; 50 °C; 1 h, 110 °C
1.6 Reagents: Water ; cooled
1.7 Reagents: Sodium hydroxide Solvents: Water ; 25 °C; 1 h, 100 °C; 100 °C → 10 °C
1.8 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 10 °C
- Spiroindolinones as DDR1 inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of N-benzoyloxy substituted benzopyrrolin-2-one derivatives useful as retinoic acid receptor γ modulators, China, , ,
4-(Trifluoromethyl)indolin-2-one Raw materials
4-(Trifluoromethyl)indolin-2-one Preparation Products
4-(Trifluoromethyl)indolin-2-one Suppliers
4-(Trifluoromethyl)indolin-2-one Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 4-(Trifluoromethyl)indolin-2-one
Introduction to 4-(Trifluoromethyl)indolin-2-one (CAS No. 959238-47-2) in Modern Chemical Research
4-(Trifluoromethyl)indolin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 959238-47-2, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indoline scaffold, which is a privileged structure in drug discovery due to its prevalence in biologically active molecules. The introduction of a trifluoromethyl group at the 4-position of the indoline ring enhances its pharmacological profile, making it a valuable intermediate in the synthesis of novel therapeutic agents.
The trifluoromethyl group, characterized by its electron-withdrawing nature, plays a pivotal role in modulating the electronic and steric properties of the molecule. This modification is particularly relevant in medicinal chemistry, as it can influence metabolic stability, binding affinity, and overall bioavailability of drug candidates. The structural motif of indolin-2-one provides a framework that is conducive to interactions with biological targets, such as enzymes and receptors, thereby facilitating the development of small-molecule inhibitors and agonists.
In recent years, 4-(Trifluoromethyl)indolin-2-one has been explored in various research avenues, particularly in the quest for new treatments for neurological disorders, infectious diseases, and cancer. Its unique structural features make it a versatile building block for designing molecules with enhanced pharmacokinetic properties. For instance, studies have demonstrated its utility in generating derivatives that exhibit potent inhibitory effects on key enzymes involved in pathogenic processes.
One of the most compelling aspects of 4-(Trifluoromethyl)indolin-2-one is its role in the development of antiviral agents. The fluorinated indoline core has been shown to improve the interactions between drug molecules and viral proteases or polymerases, leading to more effective inhibition of viral replication. Recent advancements in computational chemistry have further facilitated the rational design of analogs derived from this scaffold, allowing researchers to fine-tune their properties for optimal therapeutic efficacy.
The synthesis of 4-(Trifluoromethyl)indolin-2-one involves multi-step organic transformations that highlight its synthetic accessibility. Common methodologies include condensation reactions followed by functional group interconversions, often employing palladium-catalyzed cross-coupling techniques to introduce the trifluoromethyl moiety. These synthetic strategies underscore the compound's importance as a precursor in industrial-scale production of fluorinated pharmaceuticals.
From a biological perspective, derivatives of 4-(Trifluoromethyl)indolin-2-one have demonstrated promising activities against various disease targets. For example, modifications at the 2-position of the indoline ring have led to compounds with antitumor properties by selectively inhibiting key signaling pathways in cancer cells. Additionally, structural variations have been investigated to enhance binding affinity to bacterial enzymes, contributing to the development of novel antibiotics.
The impact of fluorine substitution on drug design principles cannot be overstated. The introduction of one or more fluorine atoms into a molecule can lead to significant improvements in its pharmacological profile. In the case of 4-(Trifluoromethyl)indolin-2-one, the trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are critical factors for drug development. These attributes have been leveraged in designing next-generation therapeutics that exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
Recent studies have also explored the role of 4-(Trifluoromethyl)indolin-2-one in material science applications beyond pharmaceuticals. Its ability to form stable complexes with metal ions has opened up possibilities for its use in catalysis and as a ligand in coordination chemistry. The versatility of this compound underscores its broad utility across multiple scientific disciplines.
In conclusion,4-(Trifluoromethyl)indolin-2-one (CAS No. 959238-47-2) represents a fascinating compound with immense potential in chemical research and drug discovery. Its unique structural features and synthetic accessibility make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications for this compound, its significance is expected to grow even further.
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